Clonidine Hydrochloride
Description
Overview of Clonidine (B47849) Hydrochloride's Research Significance
Clonidine hydrochloride's primary significance in academic research stems from its role as a selective partial agonist for α2-adrenergic receptors. nih.govderangedphysiology.comnih.gov This interaction with a key component of the sympathetic nervous system has made it an invaluable tool for dissecting the physiological and pathological processes regulated by adrenergic pathways. Its ability to modulate neurotransmitter release, particularly norepinephrine (B1679862), has been fundamental to understanding its effects on blood pressure, pain perception, and various psychiatric conditions. nih.govpatsnap.com
The compound's influence extends beyond its primary target. Research has also explored its interactions with imidazoline (B1206853) receptors, suggesting a more complex mechanism of action that contributes to its therapeutic effects. derangedphysiology.comwikipedia.org This multifaceted pharmacology has rendered this compound a subject of interest across numerous disciplines, including pharmacology, neuroscience, anesthesiology, and psychiatry. Its use in research has not only elucidated the function of α2-adrenoceptors but has also paved the way for the development of more selective adrenergic agents. researchgate.net
Historical Context of this compound Research and Development
The story of this compound began in the 1960s when it was initially synthesized as a potential nasal decongestant due to its vasoconstrictive properties. researchgate.net However, serendipitous observations during early human trials revealed its potent hypotensive and sedative effects. derangedphysiology.comresearchgate.net A pivotal moment occurred when a secretary who self-administered the compound for a cold fell asleep for 24 hours and experienced a significant drop in blood pressure and heart rate. derangedphysiology.comresearchgate.net This unexpected outcome shifted the research focus towards its antihypertensive potential.
Patented in 1961 and introduced into clinical practice in 1966 as an antihypertensive agent, this compound became a first-line treatment for high blood pressure. nih.govwikipedia.orgresearchgate.net Subsequent research in the 1970s and 1980s further unraveled its mechanism of action, identifying its central α2-adrenergic agonist activity as the primary driver of its blood pressure-lowering effects. nih.govahajournals.orgahajournals.org This period also saw the expansion of its research applications into other areas, such as opioid withdrawal management, where its ability to mitigate sympathetic hyperactivity proved beneficial. nih.govwikipedia.org The development of a transdermal patch in 1984 offered a new mode of administration with a more stable plasma concentration. dovepress.com
Current Research Landscape and Emerging Trends for this compound
Contemporary research on this compound continues to explore its therapeutic potential beyond its traditional uses. A significant area of investigation is its application in psychiatric and neurodevelopmental disorders. The FDA's approval of an extended-release formulation for Attention Deficit Hyperactivity Disorder (ADHD) in 2010 marked a major milestone, stimulating further research into its efficacy as both a monotherapy and an adjunctive treatment. nih.govpharmacytimes.comdrugs.com Studies are ongoing to better understand its mechanism in improving attention and reducing hyperactivity. droracle.ai
Emerging trends also point towards the investigation of this compound in new formulations and for novel indications. For instance, topical gel formulations are being studied for the treatment of painful diabetic neuropathy. clinicaltrials.gov Researchers are also exploring its potential as an antisecretory agent in conditions like cholera, although initial findings have been modest. nih.gov Furthermore, its role in the perioperative setting, particularly in reducing anesthetic requirements and managing delirium, remains an active area of clinical investigation. mdpi.com The development of stability-indicating analytical methods is also a current focus, ensuring the quality and safety of its various pharmaceutical formulations. researchgate.net
Interactive Data Table: Key Milestones in this compound Research
| Year | Milestone | Research Significance |
| 1961 | Patented | Marks the official beginning of its journey as a new chemical entity. nih.govresearchgate.net |
| 1966 | Introduced as an antihypertensive | First clinical application, shifting its focus from a decongestant to a treatment for high blood pressure. wikipedia.orgresearchgate.net |
| 1970s | Elucidation of central α2-adrenergic agonist mechanism | Provided a fundamental understanding of how clonidine lowers blood pressure. nih.govahajournals.org |
| 1980s | Investigated for opioid withdrawal | Expanded its therapeutic potential into addiction medicine. nih.govwikipedia.org |
| 1984 | Transdermal patch approved | Offered a new delivery system with improved pharmacokinetic properties. dovepress.com |
| 2010 | FDA approval for ADHD | Officially recognized its utility in treating a major neurodevelopmental disorder. nih.govdrugs.com |
| Present | Exploration of topical formulations and other novel uses | Demonstrates the ongoing scientific interest in expanding its clinical applications. clinicaltrials.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIFSRGNXRYGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4205-90-7 (Parent) | |
| Record name | Clonidine hydrochloride [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044670 | |
| Record name | Clonidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4205-91-8 | |
| Record name | Clonidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4205-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clonidine hydrochloride [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLONIDINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clonidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clonidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLONIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76I6XXF06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Studies of Clonidine Hydrochloride
Pharmacodynamics
Clonidine (B47849) hydrochloride's pharmacodynamic profile is characterized by its interaction with alpha-2 adrenergic receptors, leading to a range of physiological responses. These effects are central to its therapeutic applications and have been the subject of extensive pharmacological investigation.
Time to Peak Effect and Duration of Action
Following oral administration, clonidine hydrochloride is rapidly absorbed, with peak plasma concentrations and maximal effects on blood pressure occurring within one to three hours fda.govdrugs.com. The blood pressure-lowering effect begins within 30 to 60 minutes after an oral dose drugs.com. The immediate-release formulation has a half-life of about 12 to 16 hours, meaning its effects last for approximately that duration medicalnewstoday.com. However, the elimination half-life can increase up to 41 hours in patients with severe renal impairment fda.gov. The extended-release formulations are designed for a slower onset and longer duration of action clarityxdna.com.
Table 2: Pharmacokinetic Parameters of Oral this compound
| Parameter | Value |
|---|---|
| Time to Peak Effect | 1 to 3 hours |
| Onset of Action (Antihypertensive) | 30 to 60 minutes |
| Elimination Half-Life | 12 to 16 hours |
| Duration of Blood Pressure Effect | Up to 8 hours |
Effects on Cardiac Output and Peripheral Resistance
This compound exerts significant effects on cardiovascular hemodynamics. Its antihypertensive action in a supine position is primarily associated with a decrease in cardiac output, with no consistent changes in total peripheral resistance ahajournals.org. However, in a standing position, a fall in total peripheral resistance becomes evident in addition to the decreased cardiac output ahajournals.org. One study in young, healthy males demonstrated that clonidine's blood pressure-lowering effect is mediated by both an immediate, short-duration decrease in vascular resistance and a prolonged decrease in cardiac output nih.gov. In patients with congestive heart failure, intravenous clonidine has been shown to decrease systemic and pulmonary vascular resistance, leading to an increase in cardiac index and stroke volume nih.gov. During long-term therapy, cardiac output tends to return to control values, while peripheral resistance remains decreased fda.gov.
Impact on Renal Blood Flow and Glomerular Filtration Rate
Despite its potent antihypertensive effects, this compound generally does not adversely affect renal hemodynamics. Multiple studies have shown that treatment with this compound maintains renal blood flow and glomerular filtration rate nih.govkarger.comdroracle.ai. In the supine position, the fall in blood pressure results in no significant alteration in these parameters ahajournals.org. Some studies have even reported an increase in renal blood flow and a small increase in glomerular filtration rate in patients with renovascular or essential hypertension, which may be attributed to falls in plasma renin nih.gov.
Influence on Plasma Renin Activity and Catecholamine Excretion
This compound has a notable impact on the renin-angiotensin-aldosterone system and sympathetic nervous system activity. It has been shown to reduce plasma renin activity nih.govnih.govaub.edu.lbclinicalgate.com. This effect is believed to be mediated through central stimulation of alpha-2 adrenoceptors, which decreases sympathetic outflow from the central nervous system, leading to reduced renal sympathetic nerve activity and subsequent suppression of renin release droracle.ai. There is also evidence suggesting a direct peripheral effect on intrarenal alpha-adrenergic receptors that inhibit renin release ahajournals.org. In addition to its effects on renin, clonidine also leads to a reduction in the excretion of catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497) fda.govnih.gov.
Neuroendocrine Effects, including Growth Hormone Release
This compound has been observed to have neuroendocrine effects, most notably the acute stimulation of growth hormone (GH) release fda.gov. This effect is mediated by postsynaptic alpha-2-adrenoceptors in the hypothalamus, which exert a stimulatory influence on growth hormone-releasing hormone (GHRH) nih.gov. Studies in rats have shown that clonidine induces GH release nih.gov. However, this stimulatory effect on GH does not result in a chronic elevation of growth hormone with long-term use fda.gov. A double-blind, placebo-controlled study in short, non-GH-deficient boys found that nightly clonidine therapy did not increase growth velocity or plasma insulin-like growth factor I levels, despite its known acute stimulatory effect on GH nih.gov.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination properties, which can vary depending on the route of administration.
Absorption Characteristics (Oral, Transdermal, and Epidural)
The systemic availability and rate of absorption of this compound are highly dependent on its method of delivery.
Oral Administration Following oral administration, clonidine is well absorbed from the gastrointestinal tract. psychonautwiki.org The absolute bioavailability is reported to be between 70% and 80%. derangedphysiology.comfda.gov Other sources suggest a bioavailability range of 55% to 87%. drugbank.com Peak plasma concentrations (Cmax) are typically reached within 1 to 3 hours after a single oral dose. fda.gov Some studies have noted this peak occurring between 3 to 5 hours. psychonautwiki.org The pharmacokinetics of oral clonidine are not significantly influenced by the presence of food or by the patient's race. fda.gov
Transdermal Administration The transdermal therapeutic system delivers clonidine at a relatively constant rate for 7 days, with an absolute bioavailability of approximately 60%. fda.gov Therapeutic plasma concentrations are typically achieved 2 to 3 days after the initial application of the transdermal patch. fda.govmedscape.com Steady-state plasma concentrations are obtained within about 3 days and increase in a linear fashion corresponding to the increasing size of the transdermal system. fda.govnih.govresearchgate.net Studies have shown that the site of application, whether on the upper outer arm or the chest, does not lead to significant differences in the mean steady-state plasma concentrations. fda.govnih.gov After the removal of the patch, clonidine plasma levels decline slowly. fda.gov
Epidural Administration When administered epidurally, clonidine rapidly and extensively transfers across the dura mater into the cerebrospinal fluid (CSF). nih.gov In human studies, peak CSF concentrations have been observed to occur between 20 and 60 minutes post-injection. nih.govujms.net These CSF concentrations are markedly higher than concurrent plasma concentrations, which often remain below 1 ng/mL. nih.govujms.net Systemic absorption from the epidural space also occurs rapidly. nih.gov
| Route of Administration | Bioavailability (%) | Time to Peak Concentration (Tmax) |
|---|---|---|
| Oral | 70-80% derangedphysiology.comfda.gov | 1-3 hours fda.gov |
| Transdermal | ~60% fda.gov | 2-3 days (to steady state) fda.gov |
| Epidural | Not Applicable | 20-60 minutes (in CSF) nih.govujms.net |
Distribution Profile and Protein Binding
Clonidine is characterized by its extensive distribution throughout the body, a consequence of its high lipid solubility which allows it to move into fatty tissues. derangedphysiology.com The volume of distribution has been reported as 2.1 L/kg, with other sources citing a range of 1.7 to 2.9 L/kg. derangedphysiology.comdrugbank.com Clonidine readily crosses the blood-brain barrier in animal models and also crosses the placental barrier. fda.govnih.govwikipedia.org In terms of plasma protein binding, clonidine is moderately bound, with reported figures ranging from 20% to 40%. drugbank.comnih.govmedicine.com The primary binding protein in the plasma is albumin. derangedphysiology.comdrugbank.comnih.gov
Metabolism and Inactive Metabolites
The metabolism of clonidine is not fully understood. drugbank.comnih.gov Less than 50% of an absorbed dose of clonidine undergoes hepatic metabolism to produce inactive metabolites. fda.govdrugbank.comwikipedia.org The primary metabolic pathway is the hydroxylation of the phenyl ring, leading to the formation of 4-hydroxyclonidine. drugbank.comnih.govnih.gov This main metabolite is less lipophilic than the parent compound and is not believed to contribute to the pharmacological effects of clonidine as it does not cross the blood-brain barrier. derangedphysiology.comwikipedia.org In vitro studies have identified several cytochrome P450 (P450) enzymes responsible for this transformation. The most significant contribution comes from CYP2D6, with lesser roles played by CYP1A2, CYP3A4, CYP1A1, and CYP3A5. drugbank.comnih.govwikipedia.orgnih.gov
Elimination Pathways and Half-Life
Clonidine is eliminated from the body through both renal excretion and hepatic metabolism. The primary route of elimination is via the kidneys. derangedphysiology.com Approximately 40% to 60% of an absorbed dose is excreted unchanged in the urine within 24 hours. fda.gov Fecal elimination accounts for about 20% of the total excretion. drugbank.com
The elimination half-life of clonidine shows considerable variability in reported values, ranging from 6 to 23 hours. drugbank.comwikipedia.org Some studies specify a range of 12 to 16 hours. psychonautwiki.orgfda.gov A biphasic disposition has been noted following intravenous administration, with a rapid distribution half-life of about 20 minutes and a slower elimination half-life. derangedphysiology.comfda.gov Following the removal of a transdermal patch, the apparent elimination half-life is prolonged to approximately 20 hours, which is attributed to the continued absorption of the drug from a depot formed in the skin. fda.govmedicine.com When administered epidurally, the elimination half-life from the CSF is significantly shorter, reported to be between 30 and 66 minutes. drugbank.comnih.govujms.net
| Route/Condition | Elimination Half-Life |
|---|---|
| Oral/Intravenous | 6-23 hours drugbank.comwikipedia.org |
| Transdermal (post-removal) | ~20 hours fda.govmedicine.com |
| Epidural (from CSF) | 30-66 minutes drugbank.comnih.govujms.net |
| Severe Renal Impairment | Up to 41 hours fda.govfda.govmedicine.com |
Influence of Renal Impairment on Pharmacokinetics
Given that renal excretion is the main pathway for clonidine elimination, impaired renal function significantly alters its pharmacokinetic profile. nih.gov In patients with severe renal impairment, the elimination half-life of clonidine is substantially prolonged, with studies reporting an increase up to 41 hours. fda.govfda.govmedicine.comnih.govfda.gov This delayed elimination can lead to drug accumulation and a two- to three-fold increase in drug exposure if dosing is not adjusted. fda.gov
Therapeutic Applications and Associated Research Mechanisms of Clonidine Hydrochloride
Cardiovascular System Research
Clonidine (B47849) hydrochloride's effects on the cardiovascular system have been a primary focus of research, leading to its initial application as an antihypertensive agent. Its mechanisms of action are complex, involving central and peripheral nervous system interactions.
Antihypertensive Mechanisms
Clonidine hydrochloride's principal antihypertensive effect stems from its action as a centrally acting alpha-2 adrenergic agonist. nih.govnih.gov This stimulation of alpha-2 adrenoceptors in the brainstem leads to a reduction in sympathetic outflow from the central nervous system (CNS). amegroups.orgnih.gov This diminished sympathetic activity results in decreased peripheral resistance, renal vascular resistance, heart rate, and ultimately, a lowering of blood pressure. amegroups.org The hypotensive effects of clonidine generally correlate with reductions in the concentration of circulating norepinephrine (B1679862). nih.gov
In the supine position, the antihypertensive effect in humans is associated with a decrease in cardiac output with no consistent changes in total peripheral resistance. ahajournals.org However, in a standing position, a fall in total peripheral resistance becomes evident in addition to the decrease in cardiac output. ahajournals.org Research in patients with essential hypertension has shown that oral administration of this compound leads to a decrease in peripheral plasma renin activity. ahajournals.org Similarly, in anesthetized dogs, intravenous administration has been shown to significantly reduce renal vein plasma renin activity. ahajournals.org
The compound also acts as an agonist at imidazoline-1 (I1) receptors in the brain, a mechanism hypothesized to contribute to blood pressure reduction by decreasing signaling in the sympathetic nervous system. wikipedia.org This action is considered to be upstream of the central alpha-2 agonist effect. wikipedia.org
Bradycardic Effects and Vagal Nerve Involvement
This compound is known to induce bradycardia, or a slowing of the heart rate. wikipedia.org This effect is, in part, attributed to the central reduction of sympathetic tone. nih.gov Furthermore, research suggests that this compound can increase parasympathetic outflow, which can contribute to a reduced heart rate. cvpharmacology.com This increase in parasympathetic activity may be due to an enhancement of vagal nerve signaling. wikipedia.org
Studies in chloralosed, spinalized, and beta-blocked cats have demonstrated that this compound can cause a vagally mediated bradycardia. nih.gov The research indicated that this bradycardia was abolished by cardiovascular deafferentation, highlighting the importance of sensory nerve pathways to the CNS. nih.gov In animals with intact vagal cardiopulmonary pathways but denervated arterial baroreceptors, this compound decreased heart rate concurrently with an increase in left atrial pressure, suggesting an activation of cardiac receptors with unmyelinated vagal afferents. nih.gov The data from this research suggest that clonidine can reflexly augment vagal tone on the heart secondary to its peripheral vasoconstrictor action, rather than through central facilitation of these reflexes. nih.gov Other studies have also pointed to the facilitation of vagal reflex bradycardia through a central action of clonidine on alpha-receptors. nih.gov
Central Sympatholytic Effects and Vasomotor Center Modulation
The central sympatholytic action of this compound is a key component of its cardiovascular effects. nih.gov It acts on alpha-2 adrenergic receptors in the central nervous system, particularly in the rostral ventrolateral medulla and the nucleus tractus solitarius, to reduce sympathetic outflow to the heart and vasculature. cvpharmacology.com This leads to a decrease in cardiac output and vasodilation, which in turn lowers arterial pressure. cvpharmacology.com
As an alpha-adrenergic agonist in the nucleus tractus solitarii (NTS), this compound excites a pathway that inhibits excitatory cardiovascular neurons. nih.govnih.gov In the anterior hypothalamus, it is proposed to act as an alpha-agonist, exciting a pathway that inhibits these excitatory cardiovascular neurons. nih.gov In the posterior hypothalamus, it may act as an alpha-antagonist or a presynaptic alpha-agonist to decrease the release of norepinephrine, thereby decreasing the excitation of cardiovascular neurons. nih.gov These actions effectively increase the inhibitory influence of the NTS on sympathetic outflow from the vasomotor center, resulting in diminished sympathetic outflow from the CNS and a decrease in arterial blood pressure. nih.gov
Research in individuals with complete cervical spinal cord transection (tetraplegics) has provided evidence for the supraspinal site of action. nih.gov In these individuals, who have preganglionic sympathetic denervation, this compound did not lower blood pressure, cardiac output, or stroke volume, indicating that these effects require intact descending sympathetic pathways. nih.gov
Cardiovascular Effects in Anesthetized vs. Conscious States
The cardiovascular effects of this compound can be significantly influenced by the state of consciousness and the type of anesthetic agent used. mdpi.comnih.gov In conscious spontaneously hypertensive rats, intravenous administration of this compound induced a brief, dose-dependent increase in blood pressure followed by a moderate decrease associated with bradycardia. nih.gov However, in rats anesthetized with pentobarbitone, the same intravenous doses resulted in a slight increase in blood pressure followed by profound and long-lasting decreases in both blood pressure and heart rate. nih.gov
Further research comparing pentobarbital- and ketamine/xylazine-anesthetized rats demonstrated differing responses to intracerebroventricularly administered clonidine. mdpi.com In pentobarbital-anesthetized rats, clonidine decreased arterial pressure and heart rate. mdpi.com Conversely, in rats anesthetized with a ketamine/xylazine combination, clonidine increased blood pressure and produced a less intense reduction in heart rate, a response that resembles the effects seen in conscious normotensive rats. mdpi.com These findings suggest that the anesthetic agent can fundamentally alter the central nervous system-dependent cardiovascular effects of this compound. mdpi.com The cardiovascular effects of clonidine are profoundly influenced by the baseline activity of the sympathetic nervous system, which can be enhanced by certain anesthetics like pentobarbitone. nih.gov
Neuropsychiatric and Behavioral Research
Attention Deficit Hyperactivity Disorder (ADHD)
This compound is utilized in the management of Attention Deficit Hyperactivity Disorder (ADHD), particularly as a nonstimulant medication. medicalnewstoday.com While the precise mechanism of action in ADHD is not fully understood, it is thought to involve the modulation of the noradrenergic system and the regulation of prefrontal cortex function. nih.govdroracle.ai The prefrontal cortex is crucial for guiding attention, thought, and working memory. droracle.ai
The therapeutic effect is believed to be mediated by the stimulation of postsynaptic alpha-2 adrenergic receptors in the prefrontal cortex. amegroups.orgmedicalnewstoday.com This action is theorized to regulate subcortical activity, thereby addressing symptoms of inattention, hyperactivity, and impulsivity. amegroups.orgmedicalnewstoday.com By activating these receptors, this compound reduces the release of norepinephrine, which is thought to strengthen the regulatory function of the prefrontal cortex. droracle.aipatsnap.com Clonidine is a relatively nonselective agonist at alpha-2 receptors and also has an affinity for imidazoline (B1206853) receptors, which may contribute to some of its effects. amegroups.org Research has shown that clonidine can be effective in reducing ADHD symptoms, especially impulsivity and hyperactivity, in children and adolescents. droracle.ainih.gov
Interactive Data Table: Effects of Intracerebroventricular Clonidine in Anesthetized Rats
| Anesthetic Agent | Change in Mean Arterial Pressure | Change in Heart Rate |
| Pentobarbital | Decrease | Significant Decrease |
| Ketamine/Xylazine | Increase | Less Intense Decrease |
This table summarizes the differential cardiovascular responses to centrally administered this compound under different anesthetic conditions as observed in preclinical research. mdpi.com
Anxiety Disorders and PTSD-Related Hyperarousal
This compound is utilized in the management of anxiety disorders and hyperarousal symptoms associated with Post-Traumatic Stress Disorder (PTSD). patsnap.comnottsapc.nhs.uknih.gov Its therapeutic effects in these conditions are primarily attributed to its impact on the sympathetic nervous system and its inherent sedative and anxiolytic properties.
This compound's primary mechanism of action involves stimulating alpha-2 adrenergic receptors in the brainstem. droracle.ai This stimulation leads to a decrease in sympathetic outflow from the central nervous system. patsnap.comnih.govyoutube.com By reducing the "fight or flight" response, clonidine helps to lower blood pressure and heart rate, which can be beneficial in managing the physiological symptoms of anxiety and hyperarousal. patsnap.comdroracle.ai This central sympatholytic action results in decreased levels of plasma norepinephrine. youtube.com
The compound possesses sedative and anxiolytic (anxiety-reducing) properties. nottsapc.nhs.uknih.govnih.gov These effects are linked to its action on alpha-2 adrenergic receptors, which contributes to a calming effect on the central nervous system. droracle.ai In clinical studies involving patients with generalized anxiety disorders and panic disorders, clonidine was found to be superior to placebo in reducing anxiety attacks and "psychic" symptoms. nih.govjohnshopkins.edu
Tic Disorders, including Tourette Syndrome
This compound is a recognized treatment for tic disorders, including Tourette Syndrome. nottsapc.nhs.ukmedicinesforchildren.org.uk Its efficacy is thought to stem from its influence on monoamine metabolism in the brain. nottsapc.nhs.uk
The underlying hypothesis for its use in Tourette's syndrome is related to a disturbance of monoamines such as dopamine, noradrenaline, and serotonin. nottsapc.nhs.uk Clonidine acts by stimulating presynaptic alpha-2 adrenoceptors, which in turn decreases the release of noradrenaline from both central and peripheral sympathetic nerve terminals. nottsapc.nhs.uk This inhibition of central noradrenergic function is presumed to be the mechanism through which it improves tic symptoms. nih.gov For individuals with mild tics, particularly when co-occurring with ADHD, clonidine is often considered a first-line treatment. nottsapc.nhs.uknih.gov Clinical research has shown that clonidine can effectively alleviate tic symptoms and reduce associated behavioral issues like attention deficit and hyperactivity/impulsivity. europeanreview.orgnih.gov
Interactive Data Tables
Table 1: Research Findings on this compound for ADHD
| Study Focus | Key Finding |
|---|---|
| Noradrenergic Modulation | Enhances spatial working memory-related neuronal activity in the prefrontal cortex. nih.gov |
| Symptom Reduction | Significantly decreases hyperactivity, impulsivity, and inattention. additudemag.comnih.gov |
Table 2: Research Findings on this compound for Anxiety and PTSD
| Study Focus | Key Finding |
|---|---|
| Sympathetic Nervous System | Decreases sympathetic outflow from the central nervous system. patsnap.comnih.govyoutube.com |
Table 3: Research Findings on this compound for Tic Disorders
| Study Focus | Key Finding |
|---|---|
| Mechanism of Action | Decreases noradrenaline release by stimulating presynaptic alpha-2 adrenoceptors. nottsapc.nhs.uk |
| Clinical Efficacy | Effectively alleviates tic symptoms and reduces co-morbid attention deficit and hyperactivity/impulsivity. europeanreview.orgnih.gov |
Sleep Disorders and Insomnia
This compound has been investigated for its potential therapeutic applications in sleep disorders and insomnia, largely attributed to its sedative side effects. healthline.com Research suggests its efficacy in this area is linked to its interaction with specific neurochemical pathways that regulate arousal and sleep.
The hypnotic, or sleep-inducing, effects of this compound are primarily mediated by its action as an agonist on alpha-2 adrenergic receptors. drugbank.com A key site of this action is the locus coeruleus, a nucleus in the brainstem that is a principal source of norepinephrine, a neurotransmitter crucial for maintaining wakefulness and arousal. drugbank.comnih.gov
By stimulating the presynaptic alpha-2 adrenoceptors in the locus coeruleus, this compound initiates a negative feedback loop that inhibits the release of norepinephrine. researchgate.netresearchgate.net This reduction in noradrenergic activity decreases sympathetic outflow from the central nervous system, leading to a state of sedation and facilitating the onset of sleep. researchgate.netnih.gov Studies have demonstrated that direct microinfusion of clonidine into the locus coeruleus of rats produces significant behavioral sleep and corresponding changes in electrocortical activity indicative of sleep. nih.gov The sedative effects of clonidine are dose-dependent and can be prevented by the administration of alpha-2 adrenoceptor antagonists. nih.gov This targeted action on the locus coeruleus underscores the critical role of the noradrenergic system in sleep-wake regulation and highlights the mechanism through which this compound exerts its hypnotic effects. drugbank.comnih.gov
| Study Focus | Key Findings | Implication |
| Mechanism of Action | Clonidine stimulates alpha-2 adrenoceptors in the locus coeruleus, reducing norepinephrine release. drugbank.comresearchgate.net | The reduction in the wakefulness-promoting neurotransmitter norepinephrine leads to sedation. |
| Animal Studies | Direct injection of clonidine into the rat locus coeruleus induced behavioral sleep and synchronized electrocortical (ECoG) activity. nih.gov | Provides direct evidence for the locus coeruleus as a key site of clonidine's hypnotic action. |
| Receptor Specificity | The sleep-inducing effects of clonidine can be blocked by alpha-2 adrenoceptor antagonists. nih.gov | Confirms that the hypnotic effect is mediated specifically through the alpha-2 adrenergic receptor system. |
Obsessive-Compulsive Disorder (OCD) Research
The potential role of this compound in the treatment of Obsessive-Compulsive Disorder (OCD) has been a subject of scientific inquiry, primarily due to the hypothesized involvement of the adrenergic system in the disorder's pathophysiology. However, research in this area has yielded conflicting results, and clonidine is not considered a standard treatment for OCD. droracle.aidroracle.ai
Research into the adrenergic impact on OCD pathophysiology has explored the sensitivity of alpha-2 adrenoceptors. Some studies have suggested that individuals with OCD may exhibit a blunted growth hormone (GH) response to clonidine administration, which is mediated by postsynaptic alpha-2 adrenoceptors in the hypothalamus. nih.govumich.edu This finding was interpreted as potential evidence for decreased postsynaptic alpha-2 adrenoceptor sensitivity in OCD. umich.edu
However, other studies have presented contradictory findings, with some showing no significant difference in clonidine-induced GH response between OCD patients and control groups. nih.gov One clinical trial reported a significant and immediate reduction in obsessive-compulsive ratings in patients receiving clonidine compared to a placebo. nih.gov Conversely, a 1992 controlled trial found clonidine to be ineffective at reducing OCD symptoms when compared with clomipramine (B1669221) and clonazepam. droracle.ai More recent clinical trials have also failed to show a significant difference between clonidine augmentation therapy and placebo in improving OCD symptoms at the end of the study period. brieflands.com These inconsistencies in research findings highlight the complex and not fully understood role of the adrenergic system in OCD. nih.govbrieflands.com
| Study Type | Key Findings | Conclusion on Clonidine's Efficacy for OCD |
| Early Controlled Trial (1992) | Ineffective in reducing OCD symptoms compared to clomipramine and clonazepam. droracle.ai | Not supported. |
| Neuroendocrine Studies | Conflicting results on growth hormone response to clonidine in OCD patients. nih.govumich.edu | Inconclusive regarding adrenergic dysfunction in OCD. |
| Case Report (2021) | A single case showed improvement in OCD symptoms comorbid with depression and PTSD. droracle.ai | Low-quality evidence, not generalizable. |
| Randomized Clinical Trial | No remarkable difference between clonidine augmentation and placebo at the end of the study. brieflands.com | Not supported as an effective augmentation strategy. |
Pain Management Research
This compound has been investigated for its analgesic properties, particularly in the management of chronic pain conditions. nih.gov Its mechanism of action in pain modulation is primarily centered within the central nervous system.
Analgesic Mechanisms in the Central Nervous System
The analgesic effects of this compound are largely attributed to its action as an alpha-2 adrenoceptor agonist within the brain and spinal cord. patsnap.comnih.gov By stimulating these receptors, clonidine can modulate the transmission of pain signals. One of the proposed mechanisms involves the inhibition of the release of pro-nociceptive neurotransmitters, such as substance P and glutamate (B1630785), from primary afferent terminals. nih.govscireproject.com Additionally, clonidine may work synergistically with opioids to provide pain relief. scireproject.com
A critical site for the analgesic action of this compound is the dorsal horn of the spinal cord, a key area for processing sensory information, including pain signals. scireproject.comnih.gov Descending inhibitory bulbospinal neurons release norepinephrine in the dorsal horn, which binds to alpha-2 adrenoceptors to reduce the transmission of afferent pain signals. nih.gov Clonidine mimics this effect by directly stimulating these postsynaptic alpha-2 adrenoceptors on spinal neurons. scireproject.commedcentral.com
This stimulation is thought to produce analgesia through several mechanisms, including the hyperpolarization of dorsal horn neurons and a reduction in the release of excitatory neuropeptides. medcentral.com By activating these receptors, clonidine effectively inhibits nociceptive impulses, preventing pain signals from being transmitted to higher centers in the brain. scireproject.comnih.gov This spinal mechanism is considered to be the primary contributor to the analgesic effects of clonidine. nih.gov
| Location of Action | Receptor | Proposed Mechanism of Analgesia |
| Dorsal Horn of Spinal Cord | Alpha-2 Adrenoceptors | Inhibition of nociceptive neuron firing. nih.gov |
| Presynaptic Terminals | Alpha-2 Adrenoceptors | Reduction in the release of substance P and glutamate. nih.govscireproject.com |
| Postsynaptic Neurons | Alpha-2 Adrenoceptors | Hyperpolarization of dorsal horn neurons. medcentral.com |
Reduction of Pain Signal Transmission
This compound exerts its analgesic effects primarily by modulating the transmission of pain signals within the central nervous system. Its principal mechanism involves the stimulation of alpha-2 adrenergic receptors located in the dorsal horn of the spinal cord. scot.nhs.uknih.gov This action inhibits the release of nociceptive neurotransmitters, such as substance P and glutamate, from primary afferent terminals. scot.nhs.uk By suppressing the release of these excitatory neurotransmitters, clonidine effectively dampens the transmission of pain signals to higher brain centers. nih.govmedcentral.com Descending inhibitory bulbospinal neurons normally release norepinephrine, which binds to these alpha-2 receptors to produce analgesia; clonidine mimics this natural pain-relieving pathway. nih.gov
Synergistic Effects with Opioids and Local Anesthetics
This compound demonstrates significant synergistic effects when co-administered with both opioids and local anesthetics, enhancing their analgesic properties. nih.gov When used with opioids, this synergy allows for a reduction in the required opioid dosage, which can, in turn, decrease the incidence and severity of opioid-related side effects. nih.gov For instance, the combination of clonidine and fentanyl has been shown to have an additive interaction, potentially reducing the dose of each drug by up to 60% for postoperative analgesia. nih.gov
In the context of regional anesthesia, adding clonidine to local anesthetic solutions for peripheral nerve and plexus blocks has been found to prolong the duration of both sensory and motor blockade. adcare.com A meta-analysis of randomized trials concluded that clonidine extends the duration of analgesia and motor block by approximately two hours. adcare.com One of the proposed mechanisms for this effect is local vasoconstriction caused by clonidine, which limits the vascular absorption and removal of the local anesthetic, thereby prolonging its action at the nerve. nih.gov
Role in Neuropathic Pain
This compound has shown efficacy in the management of neuropathic pain, a type of chronic pain caused by damage or disease affecting the somatosensory nervous system. medcentral.comhealthline.com It is considered particularly beneficial in cases where conventional treatments are inadequate. healthline.com The analgesic effect of clonidine in neuropathic pain is attributed to its ability to inhibit the ectopic firing of damaged peripheral nerves, which are often sensitive to adrenergic agonists. healthline.com
Topical application of clonidine, in the form of patches or gels, has been studied in conditions such as painful diabetic neuropathy. healthline.com Research has indicated that topical clonidine can significantly reduce pain intensity in patients with diabetic neuropathy. healthline.com Furthermore, epidural administration of clonidine has been reported to provide pain relief in patients with intractable neuropathic pain. healthline.com One study highlighted that in a group of cancer patients receiving epidural clonidine, the subgroup with neuropathic pain experienced a significant analgesic effect. medcentral.com
Mechanisms of Action in Spinal Cord and Peripheral Terminals
The analgesic effects of this compound are mediated through its actions at both the spinal cord and peripheral nerve terminals.
Spinal Cord: In the spinal cord, clonidine acts on presynaptic alpha-2 adrenergic receptors on the terminals of primary afferent C-fibers and postsynaptic alpha-2 adrenergic receptors on spinal neurons in the dorsal horn. scot.nhs.uk This stimulation leads to a reduction in the influx of calcium into the presynaptic terminal, which in turn inhibits the release of excitatory neurotransmitters like glutamate and substance P. scot.nhs.ukmedcentral.com This presynaptic inhibition is a key mechanism in preventing the transmission of pain signals from the periphery to the brain. medcentral.com Clonidine also hyperpolarizes postsynaptic neurons, making them less likely to fire and transmit nociceptive information. medcentral.com
Peripheral Terminals: At the peripheral level, clonidine's mechanism involves the inhibition of norepinephrine release from sympathetic nerve terminals. healthline.com In neuropathic pain states, these terminals can become hyperexcitable and contribute to pain generation. healthline.com By acting on presynaptic alpha-2 autoreceptors on these terminals, clonidine reduces the release of norepinephrine, thereby decreasing peripheral sensitization and pain. healthline.com Additionally, clonidine appears to directly block the conduction of C-fibers, which are responsible for transmitting slow, burning pain signals, and interacts with inhibitory G-proteins at the peripheral level. scot.nhs.uk
Substance Withdrawal Syndromes
This compound is widely used off-label to manage the symptoms of withdrawal from various substances, most notably opioids, but also alcohol and benzodiazepines. nih.gov The physiological symptoms of opioid withdrawal, such as anxiety, agitation, muscle aches, sweating, and cramping, are largely due to a rebound hyperactivity of the sympathetic nervous system.
Opioid Withdrawal Management
This compound is recognized for its efficacy in mitigating the acute symptoms of opioid withdrawal. This challenging physiological state is characterized by symptoms such as anxiety, agitation, muscle aches, sweating, and cramping. This compound addresses many of these manifestations by targeting the underlying neurobiological hyperactivity that occurs upon cessation of opioid use. nih.gov
The therapeutic effect of this compound in opioid withdrawal is largely attributed to its ability to reduce the release of norepinephrine, a key neurotransmitter in the body's stress response. psychiatryonline.org During opioid withdrawal, the noradrenergic system becomes overactive, leading to a cascade of physical and psychological symptoms. wikipedia.org By acting as an agonist at alpha-2 adrenergic receptors in the brain, this compound effectively dampens this excessive norepinephrine release. psychiatryonline.orgwikipedia.org This action helps to alleviate the hyperarousal state and autonomic symptoms, such as sweating and rapid heart rate, that are characteristic of opioid withdrawal. nih.gov
The locus coeruleus, a nucleus in the brainstem, is a principal site for the synthesis of norepinephrine and plays a pivotal role in the physiological response to stress and panic. Research has indicated that the opiate withdrawal syndrome is associated with the activation of the locus coeruleus-noradrenergic system. floridarehab.com this compound is postulated to suppress the signs and symptoms of opiate withdrawal by suppressing noradrenergic and locus coeruleus activity. floridarehab.com Studies in nonhuman primates have suggested that activation of the locus coeruleus system is prevented by endogenous morphine-like substances and opiates. floridarehab.com Consequently, the withdrawal from these substances leads to a rebound hyperactivity of this system. This compound's ability to counteract this hyperactivity at the level of the locus coeruleus is a key mechanism in its efficacy for opioid withdrawal management.
Alcohol Withdrawal Management
This compound has been investigated for its role in managing the symptoms of alcohol withdrawal. nih.gov Similar to opioid withdrawal, alcohol withdrawal involves a state of sympathetic nervous system hyperactivity. This compound can help manage some of the autonomic symptoms associated with alcohol withdrawal by reducing catecholamine activity in the brain. nih.gov Several double-blind studies have shown clonidine and similar analogues to be somewhat superior to a placebo in acute alcohol withdrawal, with notable improvements in pulse, blood pressure, and composite alcohol withdrawal scores. nih.gov However, it is important to note that clonidine has not been documented to effectively manage more severe complications of alcohol withdrawal, such as seizures and delirium tremens. nih.gov
Benzodiazepine (B76468) Withdrawal
The utility of this compound in the management of benzodiazepine withdrawal is not well-established, with research suggesting it is largely ineffective. nih.govresearchgate.net A double-blind, placebo-controlled study found that this compound did not alter the intensity, severity, or duration of the benzodiazepine abstinence syndrome. nih.gov These findings suggest that the symptomatology of benzodiazepine withdrawal may not be primarily driven by hyperactivity of the noradrenergic system, which is the main target of this compound. nih.gov This contrasts with its established efficacy in opiate withdrawal, highlighting differing neurobiological underpinnings of withdrawal from these two substance classes. nih.gov
Nicotine (B1678760) and Cocaine Abuse Potential Reduction
Research has explored the potential of this compound in reducing the abuse potential of nicotine and cocaine. For nicotine dependence, clonidine has been shown to be effective in promoting smoking cessation, though its use is limited by side effects. Its sedative effects may be beneficial for individuals experiencing significant agitation and anxiety during nicotine withdrawal.
In the context of cocaine abuse, studies have indicated that this compound can be effective in reducing stress-induced craving. Preclinical studies in rodents have shown that alpha-2 adrenergic agonists like clonidine can block the stress-induced reinstatement of drug-seeking behavior. This suggests a potential role for this compound in preventing relapse in individuals with cocaine use disorder who experience cravings triggered by stress.
Other Investigational and Off-Label Uses
Beyond its applications in substance withdrawal management, this compound has been investigated for a variety of other therapeutic uses. These off-label applications leverage its central alpha-2 adrenergic agonist activity to address a range of conditions.
| Investigational/Off-Label Use | Research Findings |
| Post-Traumatic Stress Disorder (PTSD) | Clonidine has been prescribed to treat psychiatric disorders including stress and hyperarousal caused by PTSD. |
| Attention Deficit Hyperactivity Disorder (ADHD) | Clonidine may improve symptoms of ADHD in some individuals, although the beneficial effect is considered modest and is associated with adverse effects. wikipedia.org |
| Pain Management | The epidural use of clonidine for pain during a heart attack, as well as for postoperative and intractable pain, has been studied extensively. |
| Restless Legs Syndrome | Clonidine can be used in the management of restless legs syndrome. |
| Menopausal Flushing | The medication is used to manage vasomotor symptoms associated with menopause. |
| Tourette's Syndrome | Clonidine is often prescribed off-label for the treatment of tics associated with Tourette's syndrome. wikipedia.org |
| Anxiety Disorders | It has been prescribed to treat various anxiety disorders. |
Menopausal Hot Flashes
This compound has been investigated as a non-hormonal treatment for vasomotor symptoms, specifically hot flashes, experienced by menopausal women. mymenoplan.orghealth.wa.gov.au The therapeutic effect is thought to be mediated by its central alpha-2 adrenergic agonist activity. nih.govdrugbank.com By stimulating these receptors in the brain, clonidine can modulate the activity of neurotransmitters like norepinephrine, which are implicated in the thermoregulatory dysfunction that leads to hot flashes. internationaldrugmart.cominternationaldrugmart.com This action helps to stabilize the blood vessels and reduce the sudden dilations that cause the sensation of heat and flushing. internationaldrugmart.comwww.nhs.uk
Research into the efficacy of clonidine for menopausal hot flashes has yielded mixed but often positive results. A meta-analysis of multiple randomized controlled trials indicated that clonidine provides a small but statistically significant benefit in reducing the frequency of hot flashes compared to placebo. aafp.org
One dose-response study involving postmenopausal women with frequent hot flashes demonstrated a significant reduction in their occurrence. nih.gov The study, which used objective measurements like finger temperature and skin resistance, found that at the maximum dosage, the mean rate of hot flash occurrence decreased by 46% compared to baseline. nih.gov Another study focusing on women with a history of breast cancer, who are often unable to take hormone replacement therapy, found that oral clonidine reduced hot flashes by 38% compared to a 23% reduction in the placebo group. aafp.org Similarly, a trial with a transdermal clonidine patch in breast cancer survivors showed a 20% decrease in hot flash frequency compared to placebo. aafp.org
However, not all studies have found a significant difference between clonidine and placebo. One double-blind crossover trial concluded that the effect of clonidine did not differ significantly from the placebo effect in treating menopausal symptoms, though a definitive placebo response was observed. nih.gov
Table 1: Summary of Clinical Trial Findings for Clonidine in Menopausal Hot Flashes
| Study Population | Intervention | Key Findings |
|---|---|---|
| Postmenopausal women with frequent hot flashes | Oral clonidine (0.1, 0.2, and 0.4 mg daily) vs. placebo | Significant reduction in hot flash frequency (46% decrease at maximum dosage) compared to baseline and placebo. nih.gov |
| Women with a history of breast cancer | Oral clonidine vs. placebo | 38% reduction in hot flashes with clonidine vs. 23% with placebo. aafp.org |
| Women with a history of breast cancer | Transdermal clonidine patch vs. placebo | 20% decrease in hot flash frequency with clonidine patch compared to placebo. aafp.org |
| Women with menopausal symptoms | Oral clonidine (up to 0.075 mg/24 hours) vs. placebo | No significant difference in effect between clonidine and placebo. nih.gov |
| Postmenopausal women on tamoxifen (B1202) for breast cancer | Oral clonidine vs. placebo | Greater reduction in hot flash frequency at 4 weeks (37% vs. 20%) and 8 weeks (38% vs. 24%) with clonidine. bmj.com |
Restless Leg Syndrome
This compound has been explored as a therapeutic option for Restless Leg Syndrome (RLS), a neurological disorder characterized by an irresistible urge to move the legs. medscape.com The mechanism of action in RLS is thought to be related to clonidine's effects on the central nervous system, specifically its alpha-2 adrenergic agonist properties that may influence dopaminergic and adrenergic pathways involved in the symptoms of RLS. nih.gov It has been suggested that the adrenergic nervous system may play a role in the pathophysiology of RLS. nih.gov
A randomized, double-blind, placebo-controlled study investigated the effects of clonidine in ten patients with idiopathic RLS. researchwithrutgers.comnih.gov The results of this study showed a subjective improvement in symptoms, with patients reporting a significant reduction in leg sensations and motor restlessness while receiving clonidine. researchwithrutgers.comnih.govoup.com
Objective polysomnographic (PSG) data from the same study revealed that sleep onset occurred more rapidly with clonidine (12 minutes) compared to both placebo (30 minutes) and baseline (47 minutes). researchwithrutgers.comnih.govoup.com However, the study also noted a decrease in the percentage of REM sleep and an increase in REM latency with clonidine treatment. researchwithrutgers.comnih.gov There were no significant changes in total sleep time, sleep efficiency, or the number of periodic limb movements in sleep. researchwithrutgers.comnih.gov
Table 2: Polysomnographic Findings in a Study of Clonidine for Restless Leg Syndrome
| Sleep Parameter | Baseline | Placebo | Clonidine | p-value |
|---|---|---|---|---|
| Sleep Onset Latency (minutes) | 47 | 30 | 12 | p = 0.006 researchwithrutgers.comnih.govoup.com |
| REM Sleep (%) | 16 | 16 | 4 | p = 0.001 researchwithrutgers.comnih.gov |
| REM Latency (minutes) | 89 | 70 | 195 | p = 0.028 researchwithrutgers.comnih.gov |
Prophylaxis of Vascular Migraine Headaches
This compound has been utilized in the prophylactic treatment of vascular migraine headaches. nih.gov The proposed mechanism of action, while not fully elucidated, is thought to involve its influence on the responsiveness of blood vessels to both vasodilator and vasoconstrictor stimuli. nih.govbmj.com Animal studies have shown that long-term administration of clonidine can decrease the reactivity of blood vessels. nih.gov Another suggested mechanism is its effect on tyramine (B21549) metabolism. nih.gov By acting as a central alpha-2 adrenergic agonist, clonidine is believed to stabilize the sympathetic nervous system, thereby preventing the vascular fluctuations that can trigger migraines. youtube.com
Clinical trials investigating the efficacy of clonidine for migraine prophylaxis have shown it to be effective in a subset of patients. Placebo-controlled and open therapeutic trials have indicated that low-dose clonidine is beneficial in preventing migraine headaches in approximately 30% to 50% of patients. nih.gov A reduction of 50% or more in headache frequency has been reported in about 40% of patients across these studies. nih.gov
However, the effectiveness of clonidine is not universal, and it is generally considered to be less potent than other prophylactic agents like pizotifen (B1678498) or methysergide. nih.gov One double-blind, cross-over trial involving 20 migraine patients did not find a statistically significant difference between clonidine and a placebo in reducing the frequency of attacks. nih.gov In contrast, a double-blind study of 57 children with migraine and other vascular headaches did show positive results. nih.gov Another study using a transdermal patch of clonidine in a double-blind, randomized crossover design found that while subjects reported a decrease in the frequency, duration, and intensity of headaches, these differences did not reach statistical significance. mdedge.com
Pheochromocytoma Suppression Test
This compound is a key component of a diagnostic procedure known as the clonidine suppression test, which is used to help diagnose pheochromocytoma, a rare tumor of the adrenal gland that secretes excessive amounts of catecholamines. myendoconsult.comnih.gov The physiological basis of this test lies in clonidine's mechanism of action as a central alpha-2 adrenergic agonist. nih.govmyendoconsult.com
In individuals without a pheochromocytoma, the administration of clonidine stimulates alpha-2 adrenergic receptors in the brain. myendoconsult.com This, in turn, inhibits the central sympathetic outflow, leading to a decrease in the release of norepinephrine from nerve endings and a subsequent reduction in circulating plasma catecholamine levels. myendoconsult.comnih.gov
However, in patients with a pheochromocytoma, the tumor autonomously produces and secretes catecholamines, independent of central nervous system control. myendoconsult.comnih.gov Therefore, the administration of clonidine does not significantly suppress the release of catecholamines from the tumor. myendoconsult.com This differential response is the cornerstone of the test's diagnostic utility.
The clonidine suppression test is considered highly accurate in distinguishing true pheochromocytoma from other conditions that may cause elevated catecholamine levels. nih.gov Studies have demonstrated its high specificity and sensitivity. For instance, in patients with plasma norepinephrine levels below 2000 pg/mL, the test has an accuracy of 92% when a normal response is defined as total plasma catecholamines falling below 500 pg/mL. nih.gov
More recent research has focused on using plasma normetanephrine (B1208972) levels as the primary marker for the test, which has been shown to improve diagnostic accuracy. ahajournals.orgahajournals.org One study found that the clonidine suppression test using plasma normetanephrine had a sensitivity of 97% and a specificity of 100%. nih.gov Another prospective study reported 100% specificity in excluding false positive normetanephrine results. myendoconsult.com A retrospective analysis of the urinary clonidine suppression test also found it to be a highly accurate diagnostic tool. uq.edu.au
Table 3: Diagnostic Accuracy of the Clonidine Suppression Test
| Study Focus | Key Findings |
|---|---|
| General accuracy with plasma catecholamines | 92% accurate in patients with plasma norepinephrine <2000 pg/mL. nih.gov |
| Specificity with plasma normetanephrine | 100% specificity in excluding false positive normetanephrine results. myendoconsult.com |
| Sensitivity and Specificity with plasma normetanephrine | Sensitivity of 97% and specificity of 100%. nih.gov |
| Urinary clonidine suppression test | High sensitivity (93.3%) and negative predictive value (97.4% for norepinephrine, 96.3% for normetanephrine). uq.edu.au |
| Improved diagnostic criteria | Applying an age-related cutoff for plasma normetanephrine resulted in a sensitivity of 94% and a specificity of 97%. ahajournals.org |
Special Populations and Research Considerations
Geriatric Populations
The use of clonidine (B47849) hydrochloride in geriatric patients requires careful consideration due to age-related physiological changes and the increased prevalence of co-morbid conditions. While it can be effective in lowering blood pressure in the elderly, it is generally not considered a first-line treatment for hypertension in this population. droracle.ai This is primarily due to its significant central nervous system (CNS) adverse effects, which can include sedation, dry mouth, and orthostatic hypotension, thereby increasing the risk of falls. droracle.ai
Pharmacokinetic and pharmacodynamic properties of clonidine can be altered in older adults. Age-related changes in body composition, renal function, and hepatic metabolism can affect drug distribution and clearance. derangedphysiology.com For instance, diminished absorption of clonidine when administered via a transdermal patch has been observed in elderly patients, potentially due to circulatory changes. derangedphysiology.com
A study investigating the pharmacokinetics and hemodynamic effects of clonidine in elderly patients with delirium found that a loading dose regimen was generally adequate to reach the target plasma concentration. nih.govnih.gov However, there was considerable individual variation in blood pressure and heart rate responses, underscoring the importance of individualized dosing and careful monitoring in this population. nih.govnih.gov The plasma concentration of clonidine was observed to be at the higher end of the estimated therapeutic range, and while hemodynamic changes were as expected, dose adjustments based on systolic blood pressure were necessary to ensure safety. nih.govnih.gov
Retrospective studies have shown that clonidine can effectively control blood pressure in elderly hypertensive patients, both as monotherapy and in combination with a diuretic, without causing major side effects in some individuals. nih.gov However, another study of hospitalized older people suggested that clonidine may be overprescribed for the acute management of hypertension, with a notable percentage of patients experiencing potential adverse reactions. nih.gov
| Consideration | Research Findings and Clinical Implications |
|---|---|
| Pharmacokinetics | Plasma concentrations can be at the higher end of the therapeutic range. nih.govnih.gov Diminished transdermal absorption has been reported. derangedphysiology.com |
| Hemodynamic Effects | Trends towards lower blood pressure and heart rate are expected. nih.govnih.gov Significant individual variability in response necessitates careful monitoring. nih.govnih.gov |
| Clinical Use in Hypertension | Not a first-line agent due to CNS side effects. droracle.ai Can be effective as monotherapy or with a diuretic in some elderly patients. nih.gov |
| Use in Delirium | A study protocol for clonidine in elderly patients with delirium suggests a loading dose can achieve target plasma concentrations, but dose adjustments are crucial for safety. nih.govnih.gov |
Patients with Co-morbid Conditions (e.g., Renal Impairment, Cardiac Disease)
The use of clonidine hydrochloride in patients with co-morbid conditions, particularly renal impairment and cardiac disease, necessitates cautious management and dose adjustments.
Renal Impairment: Clonidine is primarily excreted by the kidneys, and its half-life can be significantly prolonged in patients with severe renal impairment, increasing from a range of 6 to 20 hours to as long as 41 hours. nih.gov This can lead to drug accumulation and an increased risk of adverse effects. Therefore, in patients with chronic kidney disease (CKD), particularly in advanced stages, it is recommended to start with a reduced initial dose and titrate slowly with careful monitoring of blood pressure and heart rate. droracle.ai
Studies have shown that clonidine can be an effective antihypertensive agent in patients with renal hypertension, both with and without renal failure, and is generally well-tolerated. nih.gov During treatment, renal blood flow and glomerular filtration rate are typically well-maintained. nih.gov For patients undergoing chronic hemodialysis, clonidine is also effective, but dose reductions may be necessary as only a minimal amount of the drug is removed during dialysis. droracle.ainih.gov A systematic review and meta-analysis of clonidine use in hemodialysis patients found low-quality evidence for its efficacy in lowering blood pressure in the short term, but also highlighted significant safety concerns and a lack of data supporting its long-term use in this population. karger.comresearchgate.net
Cardiac Disease: In patients with cardiac disease, the effects of clonidine can be complex. For individuals with congestive heart failure (CHF), one study found that clonidine acted as a vasodilator but also exerted negative inotropic effects, meaning it weakened the force of the heart's contractions. nih.gov This study noted that the drug-induced vasodilation was not accompanied by a corresponding improvement in ventricular systolic function. nih.gov
Conversely, another study in patients with CHF and a low left ventricular ejection fraction found that clonidine improved heart rate variability by increasing parasympathetic tone. nih.gov This improvement in heart rate variability could potentially be beneficial for survival in these patients. nih.gov The American Heart Association, however, has recommended avoiding clonidine and other centrally acting agents in patients with heart failure with reduced ejection fraction due to a potential for increased mortality risk. droracle.ai Caution is also advised when using clonidine in patients with severe coronary artery disease, a recent myocardial infarction, or a history of syncope. nih.gov
| Co-morbid Condition | Key Considerations and Research Findings |
|---|---|
| Renal Impairment (including CKD and Hemodialysis) | - Half-life is significantly prolonged; dose reduction and slow titration are necessary. nih.govdroracle.ai |
| Cardiac Disease (e.g., Congestive Heart Failure) | - May have negative inotropic effects in patients with CHF. nih.gov |
Withdrawal Syndrome and Discontinuation Research
Pathophysiology of Rebound Hypertension
Rebound hypertension is the most prominent and potentially dangerous feature of the clonidine (B47849) hydrochloride withdrawal syndrome. balancerehabclinic.commedicalnewstoday.com It is characterized by a sudden and excessive rise in blood pressure, often accompanied by an increased heart rate, which can occur when the medication is stopped abruptly. nih.govtheedgetreatment.com
The principal cause of this hypertensive crisis is a marked overactivity of the sympathetic nervous system. nih.govsemanticscholar.org Chronic administration of clonidine, a central alpha-2 adrenergic agonist, suppresses sympathetic outflow from the central nervous system. This leads to a compensatory upregulation of adrenergic receptors. nih.gov Upon sudden cessation of the drug, the presynaptic alpha-2 receptors are no longer stimulated, which removes the inhibitory feedback on norepinephrine (B1679862) release. youtube.com This results in a surge of catecholamines, such as norepinephrine and epinephrine (B1671497), into the bloodstream. balancerehabclinic.comnih.gov
Studies have demonstrated that after clonidine withdrawal, plasma and urinary noradrenaline (norepinephrine) levels increase to abnormally high values, showing a direct correlation with the rise in blood pressure and heart rate. nih.govnih.gov Research involving hypertensive patients who ceased clonidine therapy showed a significant increase in urinary catecholamine excretion associated with the rebound rise in blood pressure. nih.gov Conversely, the renin-angiotensin system does not appear to be the primary mediator of this effect. nih.govsemanticscholar.orgconsensus.app One study noted that while plasma noradrenaline increased significantly after withdrawal, plasma renin activity (PRA) initially decreased, likely as a secondary response to the elevated blood pressure, and was not correlated with the changes in blood pressure or heart rate. nih.gov
| Parameter | Observation Post-Withdrawal | Correlation |
|---|---|---|
| Blood Pressure & Heart Rate | Excessive increase in almost all patients | N/A |
| Plasma Noradrenaline (NAE) | Increased to abnormally high values | Correlated with blood pressure (P < 0.01) and heart rate (P < 0.001) |
| Plasma Renin Activity (PRA) | Initially decreased, then rose slightly but not significantly after 48h | Not correlated with NAE, heart rate, or blood pressure |
| Subjective Symptoms | Occurred in 7 of 14 patients | Severe in 3 patients, requiring therapeutic intervention |
This table summarizes findings from a study investigating the pathophysiology of clonidine withdrawal, highlighting the central role of sympathetic overactivity. nih.govsemanticscholar.org
Neurobiological Mechanisms of Withdrawal Symptoms
The neurobiological mechanisms underlying clonidine hydrochloride withdrawal symptoms are directly linked to its action as a central alpha-2 adrenergic agonist. nih.gov Clonidine stimulates these receptors in the brain, which inhibits the release of norepinephrine, a key neurotransmitter in the 'fight or flight' response. floridarehab.comhealthline.com This action reduces sympathetic nervous system activity, leading to a decrease in heart rate and blood pressure. nih.gov
When clonidine is withdrawn, particularly abruptly, the sudden removal of this inhibitory effect leads to a rebound hyperactivity of the sympathetic nervous system. balancerehabclinic.comnih.gov The brain and nervous system, having adapted to the presence of the drug, are suddenly faced with an uninhibited, excessive release of norepinephrine. youtube.combocarecoverycenter.com This neurochemical surge is responsible for the wide range of withdrawal symptoms experienced by patients. balancerehabclinic.com
These symptoms are manifestations of central and peripheral sympathetic overactivity and include:
Cardiovascular: Rebound hypertension, elevated heart rate (tachycardia), and heart palpitations. theedgetreatment.com
Neurological/Psychological: Agitation, nervousness, anxiety, restlessness, and insomnia. balancerehabclinic.comtheedgetreatment.comnih.gov
Physical: Tremor, headache, sweating, and flushing. balancerehabclinic.comnih.govconsensus.app
The core mechanism is the loss of presynaptic inhibition of norepinephrine release, leading to a state of hyperarousal and heightened sympathetic tone that affects multiple organ systems. youtube.comfloridarehab.com
Management Strategies for Discontinuation
To prevent the withdrawal syndrome, the primary management strategy is to never discontinue this compound abruptly. theedgetreatment.comdroracle.ai
Gradual Tapering: The most critical strategy is a gradual reduction of the dose over a period of two to four days, or even longer depending on the duration of therapy. balancerehabclinic.comdroracle.ailondon.on.ca This slow tapering allows the body's sympathetic nervous system to gradually readjust to the absence of the drug, minimizing the risk of a rebound hypertensive crisis and other withdrawal symptoms. theedgetreatment.combocarecoverycenter.com For extended-release formulations, a gradual reduction every 3 to 7 days is often advised. balancerehabclinic.com
Pharmacological Intervention: In cases where rebound hypertension is severe or occurs despite tapering, pharmacological intervention may be necessary. consensus.app
Alpha- and Beta-Blockade: The acute hypertensive crisis can be managed by using agents that block the effects of the catecholamine surge. The combined use of an alpha-blocker (like phentolamine) and a beta-blocker (like propranolol) has been shown to control blood pressure and alleviate symptoms promptly. nih.gov
Labetalol: Labetalol, a drug with both alpha- and beta-blocking properties, has been used successfully to rapidly reduce blood pressure and heart rate to pre-crisis levels during clonidine withdrawal. nih.gov
Reinstitution of Therapy: A doctor may restart treatment with clonidine to stabilize the patient's blood pressure, and then begin a more gradual and carefully managed tapering schedule. medicalnewstoday.com
Special caution is advised for patients who are also taking beta-blockers. In such cases, the beta-blocker should ideally be withdrawn several days before starting the gradual discontinuation of this compound. balancerehabclinic.comdroracle.ai
| Strategy | Mechanism/Rationale | Key Considerations |
|---|---|---|
| Gradual Dose Tapering | Allows the central nervous system to readapt to normalized norepinephrine release, preventing rebound sympathetic hyperactivity. | Standard recommendation is to reduce the dose over 2-4 days or longer. balancerehabclinic.comdroracle.ailondon.on.ca |
| Pharmacological Intervention (for severe withdrawal) | Counteracts the effects of the excessive catecholamine surge at adrenergic receptors. | Options include combined alpha/beta-blockers (phentolamine/propranolol) or single agents with dual activity (labetalol). nih.govnih.gov |
| Reinstitution of Clonidine | Rapidly restores presynaptic inhibition to control acute symptoms. | Followed by a much slower, supervised tapering schedule. medicalnewstoday.com |
Future Directions and Research Gaps for Clonidine Hydrochloride
Elucidation of Remaining Unknown Mechanisms of Action
While clonidine (B47849) hydrochloride's primary mechanism as a central alpha-2 adrenergic agonist is well-established, several aspects of its pharmacological action remain to be fully elucidated, presenting a significant area for future research. The multifaceted effects of clonidine suggest a more complex mechanism than simple alpha-2 receptor agonism. patsnap.comderangedphysiology.com
A key research gap lies in the complete understanding of its interaction with imidazoline (B1206853) receptors. wikipedia.orgnih.govnih.gov Clonidine is known to bind to I1-imidazoline receptors, which are thought to contribute to its antihypertensive effects, potentially through a distinct pathway from the alpha-2 adrenergic system. wikipedia.orgnih.govwikipedia.org The precise role and signaling pathways of these imidazoline receptors in mediating the various therapeutic effects of clonidine, including its analgesic and sedative properties, are not fully understood. derangedphysiology.com Further investigation into the subtypes of imidazoline receptors and their specific downstream effects could reveal new therapeutic targets and applications for clonidine and related compounds.
Additionally, the exact mechanism of action of clonidine hydrochloride in the management of Attention Deficit Hyperactivity Disorder (ADHD) is not entirely clear. nih.govpatsnap.com It is believed to involve the modulation of noradrenergic activity in the prefrontal cortex, which leads to improved attention and impulse control. patsnap.com However, the precise molecular and cellular events that underlie these improvements are still under investigation. Research is also needed to understand its influence on other neurotransmitter systems, such as acetylcholine (B1216132) and serotonin, which may contribute to its broad spectrum of activity in various psychiatric conditions. patsnap.com A deeper understanding of these mechanisms could lead to more targeted and effective use of clonidine in ADHD and other neuropsychiatric disorders.
| Receptor/System | Known Role of Clonidine Interaction | Remaining Questions for Research |
| Alpha-2 Adrenergic Receptors | Agonist activity reduces sympathetic outflow, leading to decreased blood pressure and heart rate. nih.gov | The differential effects of clonidine on various subtypes of alpha-2 receptors (A, B, C) and their contribution to specific therapeutic outcomes. karger.com |
| Imidazoline Receptors (I1) | Binds to these receptors, which is hypothesized to contribute to its antihypertensive effects. wikipedia.orgwikipedia.org | The specific signaling pathways and the full extent of their contribution to the antihypertensive, analgesic, and sedative effects of clonidine. derangedphysiology.com |
| Other Neurotransmitter Systems | Modulates the release of acetylcholine and serotonin. patsnap.com | The clinical significance of these interactions and their role in the treatment of various psychiatric and pain disorders. |
| Prefrontal Cortex (in ADHD) | Modulates noradrenergic activity, improving attention and impulsivity. patsnap.com | The precise molecular and cellular mechanisms underlying the therapeutic effects in ADHD. nih.gov |
Development of Novel Formulations and Delivery Systems
The development of novel formulations and delivery systems for this compound is an active area of research aimed at improving its therapeutic profile, enhancing patient compliance, and expanding its clinical applications. While oral tablets and transdermal patches are well-established, ongoing research is exploring new ways to deliver this versatile compound.
One of the key advancements has been the development of extended-release (ER) formulations. These formulations are designed to provide a more stable plasma concentration of the drug over a 24-hour period, which can lead to improved efficacy and a better side-effect profile compared to immediate-release preparations. researchgate.netjneuropsychiatry.org An example is the recent FDA approval of a once-daily, liquid non-stimulant oral suspension of this compound for the treatment of ADHD in pediatric patients. pharmacytimes.com Further research into different ER technologies could lead to even more refined release profiles tailored to specific clinical needs.
Transdermal delivery systems, such as the Catapres-TTS® patch, offer the advantage of bypassing first-pass metabolism and providing sustained drug delivery over several days. nih.gov Future research in this area could focus on developing smaller, more discreet patches with improved adhesion and reduced skin irritation. Additionally, the exploration of novel materials and permeation enhancers could lead to more efficient transdermal delivery. jetir.org
More advanced drug delivery systems are also being investigated. For instance, research has been conducted on the preparation of a sustained-release suspension of this compound using drug-resin complexes. tandfonline.com Another innovative approach involves the use of nanocrystal drug delivery systems, which have the potential to improve the bioavailability and stability of clonidine. dovepress.com Furthermore, the encapsulation of clonidine into PLGA microparticles is being explored to provide sustained release for over a month, particularly for local administration such as intra-articular injections for pain management. researchgate.net
| Formulation/Delivery System | Description | Potential Advantages |
| Extended-Release (ER) Oral Formulations | Designed to release the drug slowly over a prolonged period. jneuropsychiatry.org | More stable plasma concentrations, potentially improved efficacy and tolerability, and once-daily dosing. researchgate.net |
| Transdermal Patches | Delivers the drug through the skin at a controlled rate. nih.gov | Bypasses first-pass metabolism, provides sustained delivery, and improves patient compliance. nih.gov |
| Sustained-Release Suspensions | Utilizes drug-resin complexes to control the release of the drug. tandfonline.com | Offers an alternative oral formulation with sustained-release properties. |
| Nanocrystal Drug Delivery | Reduces the particle size of the drug to the nanometer range. dovepress.com | Potential for improved bioavailability and stability. dovepress.com |
| PLGA Microparticles | Encapsulates the drug in biodegradable polymer microparticles. researchgate.net | Enables long-acting, localized drug delivery for applications like pain management. researchgate.net |
Exploration of New Therapeutic Indications
While this compound is approved for the treatment of hypertension and ADHD, its unique pharmacological profile has led to extensive off-label use and ongoing research into new therapeutic applications. nih.govwikipedia.org A significant area of exploration is in the field of psychiatry. There is growing interest in the potential of clonidine to treat a range of psychiatric conditions beyond ADHD. phillyintegrative.comnih.gov
Research suggests that clonidine may be effective in managing symptoms of anxiety disorders, particularly in treatment-resistant cases. cambridge.orgresearchgate.net Its ability to dampen the "fight-or-flight" response by reducing noradrenergic activity makes it a promising candidate for conditions characterized by hyperarousal, such as post-traumatic stress disorder (PTSD). phillyintegrative.com Specifically, studies have investigated its use in reducing the frequency and severity of PTSD-related nightmares. nih.gov There is also some evidence to suggest its potential as an adjunctive treatment for manic episodes in bipolar disorder. phillyintegrative.com
Another promising area of research is in the management of chronic pain, especially neuropathic pain. nih.govsemanticscholar.orgresearchgate.net When administered via epidural or intrathecal routes, clonidine has been shown to provide significant pain relief, often in patients who are refractory to other treatments, including opioids. nih.govresearchgate.net Its analgesic effects are thought to be mediated by its action on alpha-2 receptors in the spinal cord. researchgate.net Further research is needed to optimize its use in various chronic pain conditions and to explore less invasive delivery methods for this indication. The addition of intrathecal clonidine has been shown to be beneficial for cancer patients with severe pain who are already receiving opioids and/or local anesthetics.
The potential for clonidine to address neuroinflammation and cognitive fog, such as that seen in long COVID, is another emerging area of interest. phillyintegrative.com By calming the sympathetic nervous system, clonidine may help to mitigate the neuroinflammatory processes that contribute to these symptoms. This is a novel and exciting area of research that warrants further investigation through well-designed clinical trials.
Personalized Medicine Approaches and Biomarker Identification
The concept of personalized medicine, which aims to tailor medical treatment to the individual characteristics of each patient, holds significant promise for optimizing the use of this compound. nih.govdovepress.com Currently, the prescribing of clonidine is largely based on clinical presentation and empirical dose titration. However, there is a growing recognition of the need to identify biomarkers that can predict a patient's response to clonidine, thereby maximizing its efficacy and minimizing adverse effects.
One area of research that could inform a personalized medicine approach is pharmacogenomics. Genetic variations in the alpha-2 adrenergic receptors, imidazoline receptors, or the enzymes involved in clonidine metabolism could influence an individual's response to the drug. derangedphysiology.comwikipedia.org Identifying these genetic markers could help to predict which patients are most likely to benefit from clonidine and which may be at a higher risk for side effects. This could be particularly valuable in the treatment of hypertension, where a large study has already explored a renin-based approach to personalizing antihypertensive therapy, including with clonidine. ahajournals.org
Beyond genetics, other biomarkers could also be valuable. For example, in the context of hypertension, a patient's plasma renin activity has been investigated as a potential predictor of their response to different classes of antihypertensive drugs. ahajournals.org Similarly, in psychiatric disorders, neuroimaging or electrophysiological markers could potentially be used to identify patients with the specific patterns of brain activity that are most likely to be normalized by clonidine. The identification of reliable biomarkers is a critical research gap that needs to be addressed to move towards a more personalized approach to clonidine therapy. nih.gov
Long-Term Efficacy and Safety Studies in Specific Populations
Despite its long history of clinical use, there is a recognized need for more comprehensive long-term efficacy and safety studies of this compound, particularly in specific patient populations. nih.govnih.gov Much of the existing data on clonidine comes from short-term studies, and there is a lack of robust evidence on its effects and safety with prolonged use.
One of the most critical areas where long-term data is needed is in the pediatric population, especially for the treatment of ADHD. nih.govnih.govresearchgate.net While extended-release formulations of clonidine are approved for this indication, the pivotal clinical trials were relatively short-term. jneuropsychiatry.orgtexas.gov There is a need for well-designed, long-term studies to evaluate the sustained efficacy of clonidine in managing ADHD symptoms over several years and to monitor for any potential long-term adverse effects on growth, cardiovascular health, and neurodevelopment. researchgate.netadditudemag.com
The use of clonidine in other specific populations, such as pregnant women with hypertension, the elderly, and patients with comorbid medical or psychiatric conditions, also requires further investigation through long-term studies. karger.com For example, while clonidine can be used to treat hypertension in pregnancy, more data is needed on the long-term outcomes for both the mother and the child. Similarly, in the elderly, who are more susceptible to the sedative and hypotensive effects of clonidine, long-term studies are needed to establish its safety and tolerability.
Economic and Health Outcomes Research
In the treatment of hypertension, studies have compared the cost-effectiveness of clonidine to other antihypertensive agents. One study found that a regimen of clonidine or propranolol (B1214883) combined with a diuretic was the least expensive option among the second-level antihypertensive drugs evaluated. nih.gov However, more contemporary cost-effectiveness analyses are needed, especially in light of the availability of newer antihypertensive medications. These studies should not only consider the direct cost of the medication but also the costs associated with monitoring, adverse effects, and the prevention of cardiovascular events.
For the treatment of ADHD, there is a significant research gap in the area of economic and health outcomes. While clonidine is an important non-stimulant option, there is a lack of data on its cost-effectiveness compared to stimulant medications and other non-stimulant treatments. Future research should evaluate the long-term economic impact of clonidine therapy in ADHD, considering factors such as academic achievement, healthcare resource utilization, and quality of life.
Furthermore, as the therapeutic indications for clonidine continue to expand into areas like chronic pain and various psychiatric disorders, there will be a corresponding need for economic and health outcomes research in these new domains. Such studies will be crucial for demonstrating the value of clonidine in these emerging applications and for securing its place in the therapeutic armamentarium. karger.comdrugpatentwatch.com
Q & A
Q. How can researchers validate an HPLC method for quantifying clonidine hydrochloride in pharmaceutical formulations?
A validated HPLC method requires assessing linearity, accuracy, precision, and specificity. For example, a study using a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 mol·L⁻¹ potassium dihydrogen phosphate-methanol (70:30) demonstrated linearity (r=0.9999) over 1.09–10.90 µg·mL⁻¹. Recovery rates (99.67–100.1%) and low RSDs (<1.3%) confirm reproducibility . Spectral ratios (Sλ/S210) and retention parameters should also be standardized to minimize inter-laboratory variability .
Q. What pharmacopeial standards apply to this compound formulations, and how should researchers ensure compliance?
this compound tablets, injections, and eye drops are regulated under pharmacopeias such as the USP (24th ed.), BP (1998), and Chinese Pharmacopoeia (2000). Compliance requires verifying identity, purity, and dissolution profiles using approved analytical methods. For instance, USP standards mandate specific chromatographic conditions for assay validation .
Q. What key physicochemical parameters are critical for characterizing this compound in preformulation studies?
Essential parameters include solubility (water and alcohol), melting point, and structural confirmation via techniques like NMR or FTIR. This compound’s mesomeric structure (C₉H₉Cl₂N₃·HCl) and bitter taste are key identifiers. Stability under varying pH and temperature conditions should also be assessed .
Q. How are pharmacokinetic parameters derived from animal toxicity studies for this compound?
LD50 values from rodent studies provide baseline toxicity data (e.g., oral LD50 in rats: 126 mg/kg; intravenous: 29 mg/kg). These inform dose-ranging studies and safety margins for translational research .
Advanced Research Questions
Q. How can researchers design studies to investigate CYP-mediated metabolism of this compound, considering genetic polymorphisms?
Clonidine is metabolized by CYP2D6, CYP1A2, and CYP3A4/5. In vitro assays using human liver microsomes or recombinant enzymes can identify primary metabolic pathways. Genotyping participants for CYP2D6 polymorphisms (e.g., poor vs. extensive metabolizers) is critical for interpreting inter-individual variability in pharmacokinetic data .
Q. What methodological considerations are required to resolve contradictions in clonidine’s pharmacokinetic data across studies?
Discrepancies may arise from differences in dosing regimens, analytical methods, or population genetics. Meta-analyses should stratify data by variables like CYP2D6 status, route of administration, and co-administered drugs (e.g., beta-blockers). Cross-validation using both HPLC and LC-MS/MS improves reliability .
Q. How can researchers optimize transdermal delivery systems for this compound?
Preformulation studies should assess drug-polymer compatibility and permeation enhancers. A calibration curve (absorbance vs. concentration) using Franz diffusion cells can determine release kinetics. Parameters like flux and lag time must align with target therapeutic profiles (e.g., 0.00417 mg/hr for hypertension) .
Q. What strategies are effective for developing immunoassays to detect this compound in biological matrices?
Hapten design is critical: apraclonidine (a clonidine derivative) conjugated to BSA via glutaraldehyde generates immunogens. Indirect competitive ELISA validates antibody specificity, with cross-reactivity testing against structurally similar compounds (e.g., guanfacine). Sensitivity thresholds should be validated against gold-standard methods like HPLC .
Q. How do clonidine’s interactions with beta-blockers or calcium-channel blockers influence experimental design for cardiovascular studies?
Additive effects on AV nodal conduction and bradycardia require careful monitoring in in vivo models. Electrocardiogram (ECG) telemetry in conscious rodents can capture real-time hemodynamic changes. Dose-escalation studies should account for delayed clearance when transitioning from clonidine to beta-blockers .
Q. What advanced statistical approaches are recommended for analyzing variability in clonidine’s chromatographic data?
Multivariate analysis (e.g., PCA) can identify sources of variability, such as column batch effects or mobile phase composition. Robustness testing via Youden’s factorial design evaluates method resilience to minor parameter changes (e.g., ±5% organic phase) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
